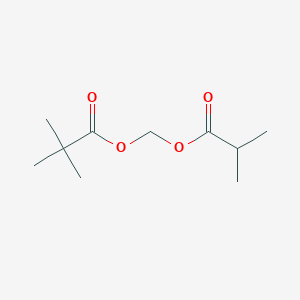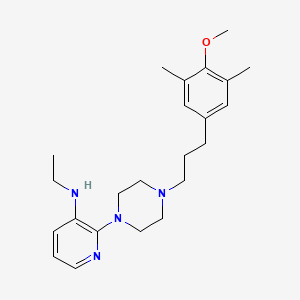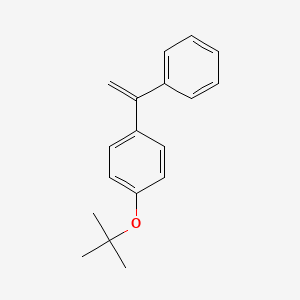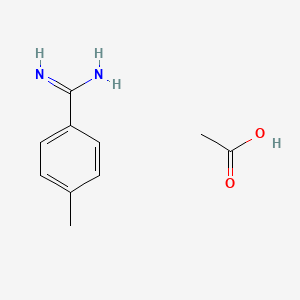
N,N-dibutylbutan-1-amine;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dibutylbutan-1-amine;hydrate is an organic compound belonging to the class of amines. It is a colorless liquid with a characteristic amine-like odor. This compound is used in various industrial applications, including as a solvent, catalyst, and intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N-dibutylbutan-1-amine can be synthesized through several methods. One common approach involves the reaction of butylamine with butyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of N,N-dibutylbutan-1-amine .
Industrial Production Methods
In industrial settings, N,N-dibutylbutan-1-amine is produced by passing butanol, ammonia, and hydrogen into a reaction tower filled with a copper-nickel acidic clay catalyst at approximately 200°C. The reaction gas is then condensed to obtain a mixture containing monobutylamine, dibutylamine, and tributylamine, which are separated by rectification .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-dibutylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: N,N-dibutylbutan-1-amine can participate in nucleophilic substitution reactions, forming different substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reactions often involve alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions include various amides, nitriles, primary amines, and substituted amines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N,N-dibutylbutan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: This compound is utilized in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: N,N-dibutylbutan-1-amine is employed in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: It is used in the production of emulsifiers, plasticizers, and surfactants.
Wirkmechanismus
The mechanism of action of N,N-dibutylbutan-1-amine involves its interaction with various molecular targets. As an amine, it can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tributylamine: Similar in structure but with three butyl groups attached to the nitrogen atom.
Dibutylamine: Contains two butyl groups attached to the nitrogen atom.
Butylamine: A primary amine with a single butyl group attached to the nitrogen atom
Uniqueness
N,N-dibutylbutan-1-amine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its combination of two butyl groups provides distinct chemical properties compared to other similar amines .
Eigenschaften
CAS-Nummer |
137024-33-0 |
|---|---|
Molekularformel |
C12H29NO |
Molekulargewicht |
203.36 g/mol |
IUPAC-Name |
N,N-dibutylbutan-1-amine;hydrate |
InChI |
InChI=1S/C12H27N.H2O/c1-4-7-10-13(11-8-5-2)12-9-6-3;/h4-12H2,1-3H3;1H2 |
InChI-Schlüssel |
NVTNQIBQPLGHGE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)CCCC.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl acetate](/img/structure/B14279998.png)
![Dodecyl 4-[(E)-(4-amino-3-methoxyphenyl)diazenyl]benzoate](/img/structure/B14280001.png)
![Acetic acid, [2-methoxy-4-[[(1-oxononyl)amino]methyl]phenoxy]-](/img/structure/B14280006.png)


dimethylsilane](/img/structure/B14280037.png)

![4-[2-(3,5-Dimethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14280039.png)


![1-[3-(Benzenesulfonyl)but-3-en-1-yl]-2-bromobenzene](/img/structure/B14280058.png)



